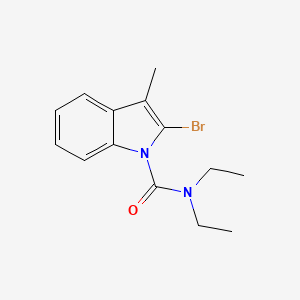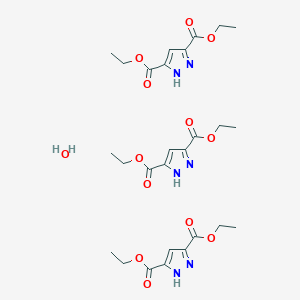![molecular formula C21H14 B14172240 12-Methylbenzo[a]pyrene CAS No. 4514-19-6](/img/structure/B14172240.png)
12-Methylbenzo[a]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methylbenzo[a]pyrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It is a derivative of benzo[a]pyrene, which is known for its carcinogenic properties. This compound is of significant interest due to its structural complexity and potential biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methylbenzo[a]pyrene typically involves the alkylation of benzo[a]pyrene. One common method is the Friedel-Crafts alkylation, where benzo[a]pyrene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and potential health hazards. when produced, it follows similar synthetic routes as described above, with stringent controls to ensure safety and purity.
Chemical Reactions Analysis
Types of Reactions
12-Methylbenzo[a]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride can be used.
Substitution: This includes electrophilic and nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives.
Scientific Research Applications
12-Methylbenzo[a]pyrene is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of PAHs.
Biology: Investigating its effects on cellular processes and its potential as a carcinogen.
Medicine: Exploring its role in cancer research and its interactions with DNA.
Industry: Used as a reference compound in environmental monitoring and pollution studies.
Mechanism of Action
The mechanism of action of 12-Methylbenzo[a]pyrene involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and potentially cancer. The primary molecular target is DNA, and the pathways involved include the cytochrome P450 enzyme system, particularly CYP1A1 and CYP1B1 .
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
Benzo[e]pyrene: Another isomer with similar structural features but different biological activities.
4-Methylbenzo[a]pyrene: A methylated derivative with distinct reactivity.
Uniqueness
12-Methylbenzo[a]pyrene is unique due to its specific methylation pattern, which affects its chemical reactivity and biological interactions. This makes it a valuable compound for studying the structure-activity relationships of PAHs.
Properties
CAS No. |
4514-19-6 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
12-methylbenzo[a]pyrene |
InChI |
InChI=1S/C21H14/c1-13-11-19-18-7-3-2-5-15(18)12-16-10-9-14-6-4-8-17(13)20(14)21(16)19/h2-12H,1H3 |
InChI Key |
FLMPDOQIFWNZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C3C(=CC4=CC=CC=C42)C=CC5=C3C1=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


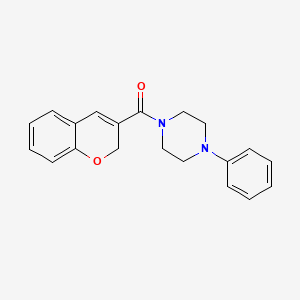
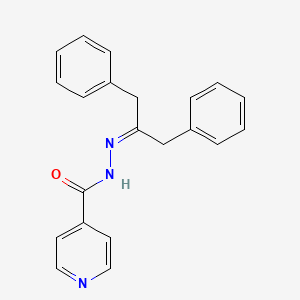
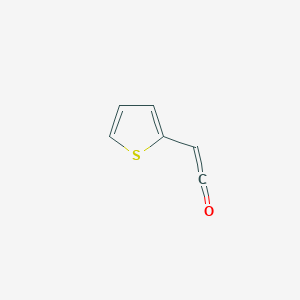
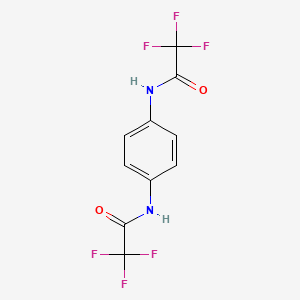
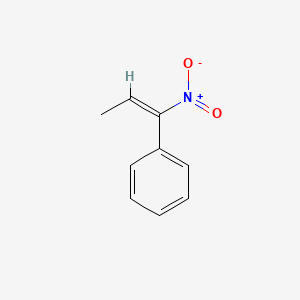
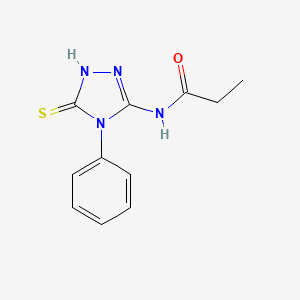
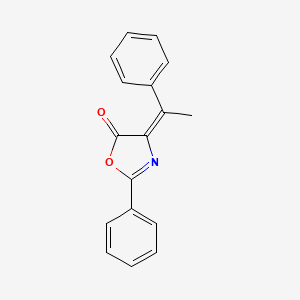
![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
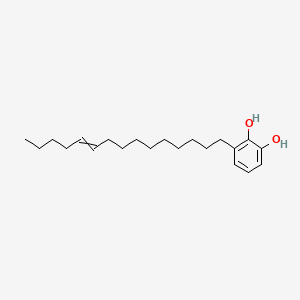
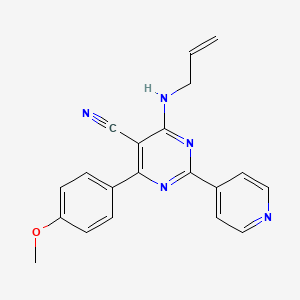
![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)
